Decanedioic acid;ethane-1,2-diamine;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate typically involves the polymerization reaction between decanedioic acid and 1,2-ethanediamine. The reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired polymer . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield . The polymerization process can be summarized as follows:
Reactants: Decanedioic acid and 1,2-ethanediamine.
Reaction Conditions: Heating and stirring under controlled conditions.
Catalysts: Often used to improve reaction efficiency.
Product: Decanedioic acid;ethane-1,2-diamine;octadecanoic acid.
Chemical Reactions Analysis
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, leading to the formation of oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer chain.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polyamides and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in medical devices and implants due to its stability and non-toxicity.
Industry: Widely used in the production of lubricants, adhesives, and coatings
Mechanism of Action
The mechanism of action of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate involves its interaction with various molecular targets and pathways. The polymer’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it an effective lubricant and coating material. Additionally, its thermal stability and electrical insulation properties make it suitable for use in high-temperature and electrical applications .
Comparison with Similar Compounds
Decanedioic acid;ethane-1,2-diamine;octadecanoic acid can be compared with other similar polyamides, such as:
Nylon-6,6: Formed from hexamethylenediamine and adipic acid, known for its high strength and durability.
Nylon-6: Formed from caprolactam, known for its excellent mechanical properties and resistance to abrasion.
Polyamide-11: Formed from 11-aminoundecanoic acid, known for its flexibility and resistance to chemicals.
The uniqueness of decanedioic acid, polymer with 1,2-ethanediamine, octadecanoate lies in its combination of thermal stability, electrical insulation properties, and hydrophobic characteristics, making it suitable for a wide range of applications .
Properties
CAS No. |
68409-61-0 |
---|---|
Molecular Formula |
C30H62N2O6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
decanedioic acid;ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H18O4.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2 |
InChI Key |
LUQFLCBZXVKZTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.